Superior Inhibitory Potency of L-Canaline vs. Structural Analogs Against Alanine Aminotransferase (AlaAT)
In a direct comparative study, L-canaline (L-CAN) was found to be the most potent inhibitor of porcine heart alanine aminotransferase (AlaAT) among a panel of 12 structurally related compounds. At an equimolar concentration, L-CAN demonstrated markedly higher efficacy than its closest analogs, including its own esters and enantiomers. [1]
| Evidence Dimension | Percent reduction in porcine heart AlaAT activity after 5 min exposure |
|---|---|
| Target Compound Data | 55% reduction in activity at 10^-7 M |
| Comparator Or Baseline | L-CAN methyl ester: 8% reduction at 10^-7 M; L-CAN ethyl ester: 6% reduction at 10^-7 M; D-Canaline: Lower potency than L-CAN (exact value not quantified in this study but stated to be less active) |
| Quantified Difference | Approximately 47-49 percentage point greater reduction in enzyme activity compared to its esters |
| Conditions | In vitro enzymatic assay with purified porcine heart alanine aminotransferase (EC 2.6.1.2) at pH 7.4. |
Why This Matters
This data is essential for researchers requiring a reliable and potent tool compound for PLP-enzyme inhibition; selecting L-CAN over its esters ensures a >6-fold higher initial inhibitory effect, reducing compound consumption and assay time.
- [1] Worthen, D. R., Ratliff, D. K., Rosenthal, G. A., Trifonov, L. S., & Crooks, P. A. (1996). Structure-Activity Studies of l-Canaline-Mediated Inhibition of Porcine Alanine Aminotransferase. Chemical Research in Toxicology, 9(8), 1293–1297. View Source
